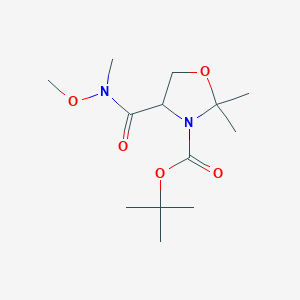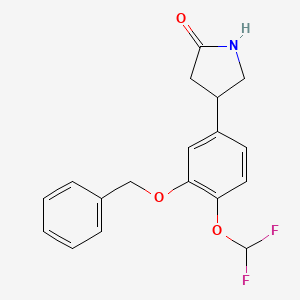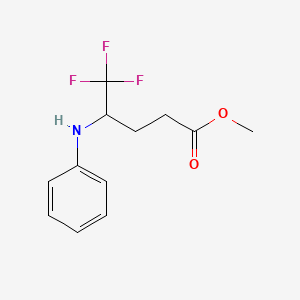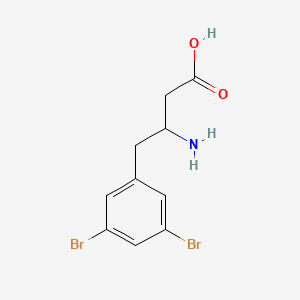
3-Amino-4-(3,5-dibromophenyl)butyric Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(3,5-dibromophenyl)butyric acid is a chemical compound with the molecular formula C10H11Br2NO2 and a molecular weight of 337.01 g/mol . This compound is characterized by the presence of an amino group, a butyric acid moiety, and a dibromophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Amino-4-(3,5-dibromophenyl)butyric acid involves several steps. One common method includes the reaction of 3,5-dibromobenzaldehyde with nitromethane to form 3,5-dibromo-β-nitrostyrene. This intermediate is then reduced to 3,5-dibromo-β-aminostyrene, which undergoes a Michael addition with acrylonitrile to yield this compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
3-Amino-4-(3,5-dibromophenyl)butyric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dibromo groups to bromine or hydrogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Applications De Recherche Scientifique
3-Amino-4-(3,5-dibromophenyl)butyric acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use this compound to investigate its effects on biological systems, including enzyme inhibition and receptor binding.
Industry: This compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Amino-4-(3,5-dibromophenyl)butyric acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the dibromophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-Amino-4-(3,5-dibromophenyl)butyric acid can be compared with similar compounds such as:
3-Amino-4-(2,4,5-trifluorophenyl)butyric acid: This compound has a trifluorophenyl group instead of a dibromophenyl group, which can affect its chemical reactivity and biological activity.
3-Amino-4-phenylbutyric acid: Lacking halogen substituents, this compound has different chemical properties and may exhibit different biological effects.
3-Amino-4-(4-bromophenyl)butyric acid: With only one bromine atom, this compound may have reduced reactivity compared to the dibrominated version.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H11Br2NO2 |
|---|---|
Poids moléculaire |
337.01 g/mol |
Nom IUPAC |
3-amino-4-(3,5-dibromophenyl)butanoic acid |
InChI |
InChI=1S/C10H11Br2NO2/c11-7-1-6(2-8(12)4-7)3-9(13)5-10(14)15/h1-2,4,9H,3,5,13H2,(H,14,15) |
Clé InChI |
BBDUXXFFMSHTKP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Br)Br)CC(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate](/img/structure/B12278183.png)
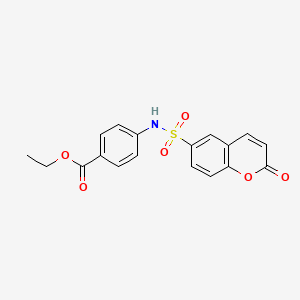

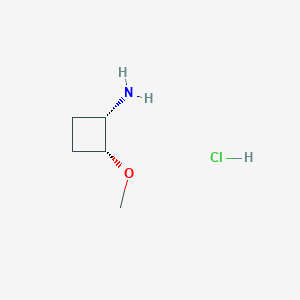
![3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate](/img/structure/B12278209.png)

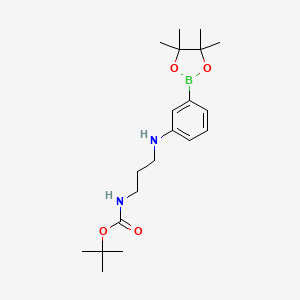
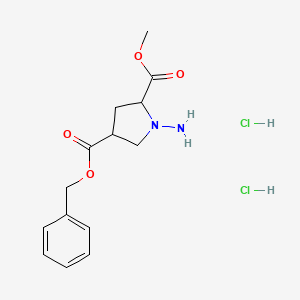

![Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]-](/img/structure/B12278234.png)
